molecular formula C13H23NO5 B1532539 Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate CAS No. 1648864-27-0

Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Cat. No. B1532539
CAS RN: 1648864-27-0
M. Wt: 273.33 g/mol
InChI Key: ZASZQVNDVYRJDU-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C13H23NO5 . It is a liquid at room temperature and has a molecular weight of 273.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature, with a density of 1.052 g/mL at 25 °C . It has a refractive index (n20/D) of 1.474 .

Scientific Research Applications

Synthesis of Thia and Oxa-azaspiro[3.4]octanes

This compound serves as a building block in synthesizing thia and oxa-azaspiro[3.4]octanes, which are small-ring spirocycles. These spirocycles have potential applications in medicinal chemistry due to their presence in various biologically active compounds .

[3+2] Cycloadditions with Dipolariphiles

The Carreira lab has reported that this compound can readily undergo [3+2] cycloadditions with dipolariphiles. This reaction is significant for generating a series of small-ring spirocycles, which are valuable in the development of pharmaceuticals and agrochemicals .

Precursor for Spirocyclic Compounds

As a precursor, this compound is used to generate spirocyclic compounds that are structurally complex and often exhibit a range of biological activities. These activities make them attractive targets for drug discovery and development .

Potential in Medicinal Chemistry

The unique structure of the compound makes it a candidate for creating novel medicinal compounds. Its ability to form diverse spirocyclic structures means it could be used to synthesize new drugs with specific pharmacological properties .

Use in Organic Synthesis Research

In organic synthesis research, this compound is explored for its reactivity and potential to form complex molecular structures that can be applied in various chemical synthesis processes .

Role in New Product Development

The compound’s versatility makes it valuable for developing new products, particularly in the pharmaceutical industry, where innovation is crucial for advancing treatment options .

Sigma-Aldrich Sigma-Aldrich TCI Chemicals

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-17-11(15)9-18-10-6-7-14(8-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASZQVNDVYRJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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